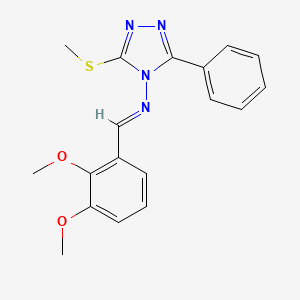![molecular formula C18H24ClN3O3 B5569562 1-(3-chlorophenyl)-4-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B5569562.png)
1-(3-chlorophenyl)-4-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
- The synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moieties, similar to the compound , involves the reaction of enaminones with urea and substituted benzaldehydes (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Molecular Structure Analysis
- For compounds similar to 1-(3-chlorophenyl)-4-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-2-piperazinone, X-ray crystallography has been used to confirm the three-dimensional structure, providing insights into their molecular geometry (Wang, Liu, & Yan, 2006).
Chemical Reactions and Properties
- The chemical reactions involving similar compounds, such as the formation of oxazolo- or imidazo-sym-triazinones from triazines, give an idea of the reactive nature and the potential chemical transformations of the compound (Dovlatyan, Eliazyan, Pivazyan, & Yengoyan, 2010).
Scientific Research Applications
Chemical Synthesis and Characterization
- Studies have focused on the synthesis and characterization of various piperazine and morpholine derivatives, which are crucial in medicinal chemistry due to their potential biological activities. For example, the synthesis and spectroscopic characterization of Co(III) complexes with morpholine and piperidine demonstrate the versatility of these structural motifs in coordination chemistry and potential applications in catalysis and materials science (Amirnasr et al., 2001).
Biological Activities
- Compounds containing morpholine and piperazine moieties have been investigated for their antimicrobial activities. For instance, novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties were synthesized and evaluated for their potential biological activities, highlighting the interest in such compounds for developing new therapeutic agents (Bhat et al., 2018).
Corrosion Inhibition
- Research has also explored the application of morpholine and piperazine derivatives as corrosion inhibitors, indicating their practical importance in industrial applications. A study on morpholine and piperazine-based carboxamide derivatives as corrosion inhibitors of mild steel in HCl medium provides insights into the mechanisms of corrosion inhibition and the potential of these compounds to protect metal surfaces (Nnaji et al., 2017).
Drug Development
- The structural motifs of morpholine and piperazine are often incorporated into drug molecules to modulate their pharmacokinetic and pharmacodynamic properties. Research on the synthesis and bioactivities of halogen-bearing phenolic chalcones and their corresponding bis Mannich bases, which include compounds with piperidine, morpholine, and N-methyl piperazine, illustrates the ongoing efforts to develop new drugs with improved efficacy and selectivity (Yamali et al., 2016).
properties
IUPAC Name |
1-(3-chlorophenyl)-4-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-2-oxoethyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O3/c1-13-9-21(10-14(2)25-13)17(23)11-20-6-7-22(18(24)12-20)16-5-3-4-15(19)8-16/h3-5,8,13-14H,6-7,9-12H2,1-2H3/t13-,14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQONAXBQWMSQK-OKILXGFUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2CCN(C(=O)C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)CN2CCN(C(=O)C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(benzylsulfinyl)ethyl]pyridine](/img/structure/B5569503.png)

![2-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5569519.png)
![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5569526.png)



![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B5569548.png)
![N-(4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5569551.png)

![1-(5-{1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5569564.png)
![N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569565.png)

![3-[(4-methoxy-3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5569579.png)